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D-myo-Inositol-1,4,5-triphosphate, sodium salt -

D-myo-Inositol-1,4,5-triphosphate, sodium salt

Catalog Number: EVT-13570680
CAS Number:
Molecular Formula: C6H12Na3O15P3
Molecular Weight: 486.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.
Overview

D-myo-Inositol-1,4,5-triphosphate, sodium salt is a crucial biochemical compound involved in cellular signaling processes. It is recognized for its role as a second messenger in the phosphoinositide signaling pathway, particularly in the mobilization of calcium ions from intracellular stores. This compound is synthesized from phosphatidylinositol 4,5-bisphosphate by the action of phospholipase C and plays a significant role in various physiological processes, including cell growth, differentiation, and apoptosis.

Source and Classification

D-myo-Inositol-1,4,5-triphosphate, sodium salt has the Chemical Abstracts Service number 141611-10-1. It belongs to the class of organic compounds known as inositol phosphates, which are characterized by the presence of phosphate groups attached to an inositol moiety. This compound is classified under organooxygen compounds and is further categorized as an alcohol and polyol derivative.

Synthesis Analysis

Methods

Technical Details

The synthetic route typically begins with myo-inositol, which undergoes phosphorylation at specific hydroxyl groups to introduce phosphate moieties. The final product is purified to achieve a high level of purity (≥98%) suitable for research applications. The synthesis can be performed using standard laboratory reagents and techniques, making it accessible for various research settings.

Molecular Structure Analysis

Structure and Data

D-myo-Inositol-1,4,5-triphosphate has a molecular formula of C₆H₁₂O₁₅P₃·3Na and a molecular weight of approximately 486.0 g/mol. Its structure consists of a cyclohexane ring with hydroxyl groups and phosphate groups attached at specific positions. The compound's stereochemistry is critical for its biological activity, as it interacts with specific receptors within cells.

The structural representation includes:

  • SMILES: O[C@@H]1C@HC@@HC@HC@@H[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+]
  • InChI Key: ZVCVTWVBDIPWPZ-FMCZHWOXSA-K .
Chemical Reactions Analysis

Reactions and Technical Details

D-myo-Inositol-1,4,5-triphosphate participates in various biochemical reactions primarily related to calcium signaling. Upon binding to its receptors (inositol trisphosphate receptors), it triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. This process is vital for numerous cellular functions such as muscle contraction, neurotransmitter release, and hormone secretion .

The interactions can be summarized as follows:

  • Release Mechanism: D-myo-Inositol-1,4,5-triphosphate binds to specific receptors on the endoplasmic reticulum.
  • Calcium Mobilization: This binding facilitates the opening of calcium channels, leading to an influx of calcium ions into the cytoplasm.
Mechanism of Action

Process and Data

The mechanism of action involves D-myo-Inositol-1,4,5-triphosphate acting as a second messenger that mediates intracellular signaling pathways. Upon receptor activation by various extracellular signals (e.g., hormones), phospholipase C catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate into D-myo-Inositol-1,4,5-triphosphate and diacylglycerol.

The key steps include:

  1. Phosphatidylinositol 4,5-bisphosphate cleavage: Phospholipase C hydrolyzes this lipid.
  2. Calcium release: D-myo-Inositol-1,4,5-triphosphate binds to its receptors on the endoplasmic reticulum.
  3. Signal amplification: The released calcium ions further propagate cellular responses by activating various calcium-dependent enzymes and pathways .
Physical and Chemical Properties Analysis

Physical Properties

D-myo-Inositol-1,4,5-triphosphate appears as a white crystalline powder that is hygroscopic in nature. It has high solubility in water (approximately 10 mg/mL), making it suitable for various biological assays.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but should be stored at -20°C to maintain its integrity over time. It has been characterized using techniques such as nuclear magnetic resonance spectroscopy and thin-layer chromatography to confirm its purity and structural identity .

Applications

D-myo-Inositol-1,4,5-triphosphate has significant scientific applications due to its role in cellular signaling:

  • Research Tool: It is widely used in studies investigating signal transduction pathways.
  • Pharmacological Studies: The compound serves as a model for drug development targeting calcium signaling mechanisms.
  • Cell Biology: It aids in understanding cellular responses to hormones and neurotransmitters by facilitating calcium mobilization.
Biochemical Synthesis and Metabolic Pathways

Enzymatic Generation via Phospholipase C-Mediated Hydrolysis

D-myo-Inositol-1,4,5-trisphosphate (IP3) is synthesized primarily through the receptor-triggered hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This reaction is catalyzed by phospholipase C (PLC) enzymes, which cleave PIP2 into two secondary messengers: IP3 and diacylglycerol (DAG) [1] [4]. The reaction occurs at the plasma membrane upon activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLCβ isoforms are activated by GPCRs via Gαq subunits, while PLCγ isoforms are phosphorylated by RTKs [4].

The hydrolysis is stereospecific, producing only the D-isomer of IP3 (1D-myo-inositol 1,4,5-trisphosphate), which is biologically active. The L-isomer shows no binding affinity for IP3 receptors [1]. The catalytic efficiency of PLC is exceptionally high, with reported rates exceeding 5,000 s−1 at physiological temperatures [4].

Table 1: PLC Isozymes Involved in IP3 Synthesis

IsoformActivation MechanismPrimary Localization
PLCβq subunitsPlasma Membrane
PLCγReceptor tyrosine kinasesMembrane/Cytoplasm
PLCδCa2+-dependentMembrane/Lipid Rafts
PLCεRas/Rap GTPasesPerinuclear Regions

Regulatory Mechanisms of Inositol Phosphate Metabolism

IP3 levels are dynamically controlled by kinases and phosphatases. The key enzymes include:

  • IP3 3-kinase: Phosphorylates IP3 at the 3-position to form IP4, terminating calcium release [6].
  • IP3 5-phosphatase: Hydrolyzes IP3 to IP2, reducing its signaling capacity [5].

Calcium feedback critically regulates IP3 metabolism. Elevated cytosolic Ca2+ inhibits PLCδ1 by preventing its PH domain from binding PIP2 [4]. Conversely, IP3 itself inhibits PLCδ1 by competing for membrane binding sites (IC50 = 5.4 ± 0.5 µM), acting as a feedback suppressor [1].

Metabolic studies in transgenic tomatoes expressing InsP 5-ptase revealed multi-level perturbations: IP3 reduction coincided with decreased IP1, IP2, and IP4, confirming interconnected inositol phosphate pools [5].

Table 2: Enzymes Regulating IP3 Turnover

EnzymeReactionEffect on IP3
IP3 3-kinaseIP3 → IP4Inactivation
IP3 5-phosphataseIP3 → IP2Inactivation
PLCβ/γ/δPIP2 → IP3 + DAGSynthesis

Compartmentalization and Spatiotemporal Dynamics

IP3 synthesis is spatially restricted to membrane microdomains. PLCβ and PLCγ localize to lipid rafts, facilitating rapid PIP2 access [4]. Upon generation, IP3 diffuses cytosolically (diffusion coefficient: ~280 µm2/s) but encounters barriers like the endoplasmic reticulum (ER), where IP3 receptors (IP3Rs) cluster [3].

Calcium oscillations (frequency: 0.5–5 Hz; amplitude: 200–600 nM) arise from IP3’s dynamic gradients. Microdomains near ER Ca2+ release sites sustain steep IP3 concentrations (≥10 µM), while bulk cytoplasm maintains submicromolar levels [3] [6]. Nuclear IP3 synthesis via PLCβ1 regulates gene expression independently of cytoplasmic pools [6].

In plants, InsP 5-ptase expression alters light-signaling components (e.g., HY5 transcription factor), linking IP3 gradients to secondary metabolism [5].

Table 3: IP3 Compartmentalization in Eukaryotic Cells

Cellular CompartmentIP3 FunctionKey Regulators
Plasma MembraneSynthesis via PLC-PIP2 hydrolysisLipid rafts, GPCRs/RTKs
Endoplasmic ReticulumCalcium release via IP3R bindingIP3R clusters, ER Ca2+
NucleusGene regulation, independent calcium oscillationsNuclear PLCβ1

Properties

Product Name

D-myo-Inositol-1,4,5-triphosphate, sodium salt

IUPAC Name

trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C6H12Na3O15P3

Molecular Weight

486.04 g/mol

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1

InChI Key

ZVCVTWVBDIPWPZ-ZKVWPJASSA-K

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

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